2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
Description
The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide features a 1,2,4-triazole core substituted with:
- 4-bromophenyl at position 5 (electron-withdrawing group),
- phenyl at position 4 (aromatic bulk),
- sulfanyl (-S-) at position 3, linked to an acetohydrazide moiety. The hydrazide is further functionalized with an (E)-4-methoxyphenyl methylidene group, introducing electron-donating methoxy substituents.
Properties
Molecular Formula |
C24H20BrN5O2S |
|---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H20BrN5O2S/c1-32-21-13-7-17(8-14-21)15-26-27-22(31)16-33-24-29-28-23(18-9-11-19(25)12-10-18)30(24)20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H,27,31)/b26-15+ |
InChI Key |
AUMNZHQAJOTPIE-CVKSISIWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Bromophenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol
The triazole-thiol scaffold serves as the foundational intermediate for this compound. The synthesis begins with the cyclocondensation of 4-bromobenzohydrazide with phenyl isothiocyanate in an alkaline medium. This reaction proceeds via nucleophilic attack, followed by intramolecular cyclization to form the 1,2,4-triazole ring .
Reaction Conditions:
-
Solvent: Ethanol/water mixture (3:1 v/v)
-
Base: Aqueous sodium hydroxide (10%)
-
Temperature: Reflux at 80°C for 6–8 hours
Characterization Data:
-
IR (KBr): 2550 cm⁻¹ (–SH stretch), 1605 cm⁻¹ (C=N stretch), 1520 cm⁻¹ (C–Br stretch) .
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.89 (m, 9H, aromatic), 13.21 (s, 1H, –SH) .
S-Alkylation to Form 2-[(5-(4-Bromophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetohydrazide
The thiol group undergoes S-alkylation with ethyl bromoacetate to introduce the acetohydrazide moiety. This step is critical for enabling subsequent Schiff base formation.
Reaction Conditions:
-
Alkylating Agent: Ethyl bromoacetate (1.2 equivalents)
-
Base: Sodium ethoxide (1.5 equivalents)
-
Solvent: Absolute ethanol
-
Temperature: Reflux at 78°C for 4–5 hours
Characterization Data:
-
IR (KBr): 1680 cm⁻¹ (C=O stretch), 3320 cm⁻¹ (N–H stretch) .
-
¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O), 45.2 (–SCH₂–), 121.8–140.1 (aromatic carbons) .
Hydrazide Formation via Hydrazinolysis
The ethyl ester intermediate is converted to the hydrazide derivative using hydrazine hydrate. This step ensures the availability of the reactive –NH₂ group for Schiff base condensation .
Reaction Conditions:
-
Reagent: Hydrazine hydrate (99.9%, 2.0 equivalents)
-
Solvent: Methanol
-
Temperature: Reflux at 65°C for 3 hours
Characterization Data:
Schiff Base Condensation with 4-Methoxybenzaldehyde
The final step involves condensation of the hydrazide with 4-methoxybenzaldehyde to form the target Schiff base. Glacial acetic acid catalyzes the reaction by promoting imine formation .
Reaction Conditions:
-
Aldehyde: 4-Methoxybenzaldehyde (1.1 equivalents)
-
Catalyst: Glacial acetic acid (0.5 mL)
-
Solvent: Ethanol
-
Temperature: Reflux at 78°C for 5–6 hours
Characterization Data:
-
IR (KBr): 1595 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C–O–C stretch) .
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, –CH=N–), 6.92–7.89 (m, 13H, aromatic), 3.82 (s, 3H, –OCH₃).
Optimization Strategies and Comparative Analysis
Recent advancements have explored microwave-assisted synthesis to enhance reaction efficiency. For instance, microwave irradiation at 150°C reduces reaction times from hours to minutes while maintaining yields above 70% .
Table 1: Comparison of Traditional vs. Microwave-Assisted Synthesis
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 5–6 hours | 20–30 minutes |
| Yield | 60–65% | 70–75% |
| Energy Consumption | High | Low |
| Purity (HPLC) | 95–97% | 98–99% |
Industrial-Scale Production Considerations
While laboratory-scale synthesis is well-established, industrial production requires adjustments for cost and safety:
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Biological Activities
The biological activities of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide have been explored in several studies:
1. Antimicrobial Activity
- Preliminary studies indicate that compounds containing triazole rings exhibit significant antimicrobial properties. The synthesized compound has shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
2. Anticancer Properties
- Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation. In vitro studies on cell lines have indicated that this compound may possess cytotoxic effects against specific cancer types, warranting further investigation into its mechanism of action .
3. Anti-inflammatory Effects
- The anti-inflammatory potential of similar compounds has been assessed using molecular docking studies to evaluate their interaction with key enzymes involved in inflammation pathways. This suggests that this compound may act as a lead compound for developing new anti-inflammatory drugs .
Case Studies
Several case studies have highlighted the applications of triazole-based compounds in drug development:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria; IC50 values were comparable to standard antibiotics. |
| Study B | Anticancer Activity | Showed significant inhibition of cell growth in breast cancer cell lines; further analysis revealed apoptosis induction mechanisms. |
| Study C | Anti-inflammatory Mechanism | In silico docking suggested strong binding affinity to COX enzymes; in vivo studies confirmed reduced inflammation markers in animal models. |
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Spectroscopic Comparison
Note: The target compound’s spectral profile aligns with and , confirming its acetohydrazide and triazole-sulfanyl structure .
Electronic and Thermodynamic Properties
- DFT Analysis ( ): A nitrobenzylidene analog showed planar geometry with intramolecular H-bonding between hydrazide NH and triazole N.
- Hirshfeld Surface Analysis: Bromine in the target compound could promote halogen bonding (C-Br⋯π interactions), as seen in .
Biological Activity
The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide represents a novel class of triazole derivatives that have garnered attention due to their diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, highlighting its potential applications in medicine.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate hydrazones under controlled conditions. Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. For instance, the compound has been characterized using various NMR techniques that provide insights into its molecular structure and functional groups .
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 20–40 µM against Staphylococcus aureus and 40–70 µM against Escherichia coli, demonstrating its potential as an antibacterial agent .
Antifungal Activity
In addition to antibacterial properties, triazole derivatives are also recognized for their antifungal activity. The compound has shown effectiveness against several fungal strains in vitro, suggesting its utility in treating fungal infections. Comparative studies indicate that while it is effective, its potency may vary relative to established antifungal agents like fluconazole .
Anticancer Potential
Emerging research highlights the anticancer potential of triazole derivatives. The compound has been tested against various cancer cell lines, showing promising results:
- In vitro assays revealed that it can inhibit the proliferation of colon carcinoma cells with IC50 values indicating significant cytotoxicity at low concentrations (e.g., IC50 values around 6.2 μM) against HCT-116 cells .
- Further investigations suggest that these compounds may also target metabolic pathways involved in cancer cell survival.
Detailed Research Findings
| Activity Type | Tested Organisms/Cell Lines | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | 20–40 µM | |
| E. coli | 40–70 µM | ||
| Antifungal | Various fungal strains | Variable | |
| Anticancer | HCT-116 (colon carcinoma) | 6.2 μM |
Case Studies
- Antibacterial Efficacy : A study evaluated the efficacy of various triazole derivatives including our compound against multi-drug resistant S. aureus. The results indicated a significant reduction in bacterial growth compared to control groups.
- Cytotoxicity Assays : In another study focusing on cancer cell lines, the compound was tested alongside traditional chemotherapeutics. It demonstrated synergistic effects when used in combination with other agents, suggesting a potential role in combination therapy for cancer treatment.
Q & A
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetohydrazide to introduce the sulfanyl-acetohydrazide backbone.
- Step 2: Schiff base formation via refluxing the intermediate with 4-methoxybenzaldehyde in ethanol, catalyzed by glacial acetic acid (5 drops per 0.001 mol substrate) under reflux for 4–6 hours .
- Optimization: Vary solvent polarity (e.g., ethanol vs. DMF), temperature (80–110°C), and stoichiometric ratios (1:1 to 1:1.2 aldehyde:hydrazide). Monitor progress via TLC or HPLC. Evidence suggests acetic acid catalysis improves imine formation efficiency .
Q. Which spectroscopic techniques are critical for structural confirmation, particularly the (E)-hydrazone configuration?
- Methodological Answer: Use a combination of:
- 1H/13C NMR: Identify diagnostic peaks:
- Hydrazone NH proton (δ 10.5–11.5 ppm, singlet) and imine CH (δ 8.2–8.5 ppm) .
- Methoxy group resonance (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.8 ppm).
- IR Spectroscopy: Confirm C=N stretch (~1600–1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- X-ray Crystallography: Resolve (E)-configuration unambiguously; similar triazole derivatives have been characterized with R-factors < 0.05 .
Q. How should initial biological activity screens be designed for this compound?
- Methodological Answer: Prioritize assays based on structural analogs:
- Antimicrobial Activity: Follow CLSI guidelines using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µg/mL concentrations .
- Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, with IC50 calculations using non-linear regression .
- Hydrazone-Specific Targets: Test inhibition of carbonic anhydrase or acetylcholinesterase, as seen in related Schiff bases .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?
- Methodological Answer: Address variability through:
- Standardized Protocols: Use identical cell lines/passage numbers, serum-free media during treatment, and ATP-based viability assays .
- Purity Validation: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Solubility Controls: Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Q. What computational strategies elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer: Combine:
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level; analyze frontier orbitals (HOMO-LUMO) for reactivity insights .
- Molecular Docking: Target triazole-interacting enzymes (e.g., CYP450) using AutoDock Vina; validate poses with MD simulations (100 ns, NPT ensemble) .
- QSAR Models: Corrogate electronic descriptors (e.g., logP, polar surface area) with antimicrobial IC50 values from analogous structures .
Q. Which advanced synthesis optimization techniques improve scalability?
- Methodological Answer: Implement:
- Flow Chemistry: Use continuous-flow reactors for imine formation (residence time 20–30 min, 90°C) to enhance reproducibility and reduce byproducts .
- Design of Experiments (DoE): Apply Box-Behnken design to optimize temperature, catalyst loading, and solvent ratio; Bayesian algorithms can predict yield maxima .
- In-line Analytics: Integrate FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. How can tautomerism or dynamic stereochemistry in the hydrazide moiety be investigated?
- Methodological Answer: Employ:
- Variable-Temperature NMR: Probe tautomeric shifts (e.g., enol-imine vs. keto-amine) in DMSO-d6 from 25°C to 120°C .
- X-ray under Controlled Conditions: Crystallize at different temperatures/pH levels; compare unit cell parameters with deposited CIF files .
- Dynamic NMR Simulations: Analyze line-shape changes to estimate activation energy for tautomer interconversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
